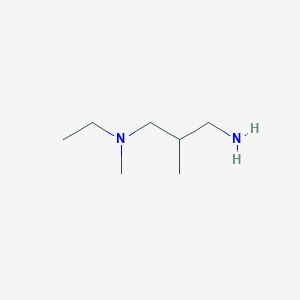

N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-ethyl-N',2-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(3)6-7(2)5-8/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICIHXOPFHRGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649199 | |

| Record name | N~1~-Ethyl-N~1~,2-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-17-5 | |

| Record name | N1-Ethyl-N1,2-dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Ethyl-N~1~,2-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for the novel diamine, N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine (IUPAC Name: N'-ethyl-N',2-dimethylpropane-1,3-diamine). This compound, possessing both a primary and a tertiary amine within a flexible, methylated propyl backbone, represents a valuable scaffold for drug discovery and development. Its structural motifs are prevalent in various biologically active molecules, suggesting its potential as a key intermediate or pharmacophore.[1][2] This document outlines a logical, multi-step synthesis centered around reductive amination, a versatile and highly efficient method for C-N bond formation.[3][4][5] Furthermore, it details the expected analytical signatures from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for the unequivocal identification and purity assessment of the target compound. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.

Introduction and Strategic Importance

Substituted diamines are fundamental building blocks in modern medicinal chemistry. The presence of two nitrogen atoms imparts specific physicochemical properties, including enhanced polarity, the capacity for multiple hydrogen bonding interactions, and the ability to act as proton acceptors under physiological conditions. These features are critical for molecular recognition and binding to biological targets such as enzymes and receptors.[6]

This compound (Molecular Formula: C₇H₁₈N₂, Molecular Weight: 130.23 g/mol ) is a structurally unique 1,3-diamine.[7] Its key features include:

-

A Primary Amine: Offers a reactive site for further functionalization or can act as a key hydrogen bond donor/acceptor.

-

A Tertiary Amine: Provides a stable, basic center that is less prone to metabolic degradation compared to primary or secondary amines.

-

A Methylated Propyl Backbone: The methyl group at the 2-position introduces a chiral center and steric bulk, which can be crucial for conferring selectivity in ligand-receptor interactions.

-

Asymmetry: The distinct substitution pattern on the two nitrogen atoms makes it a versatile synthon for creating complex molecular architectures.

Given these attributes, this diamine is a promising candidate for incorporation into novel therapeutic agents, serving as a flexible linker, a chelating moiety, or a core scaffold in the development of new drugs.[1][8]

Retrosynthetic Analysis and Synthetic Strategy

A robust and scalable synthesis is paramount for the practical application of any chemical entity. For this compound, a retrosynthetic analysis points towards a convergent strategy involving the formation of one of the C-N bonds as the key step. Reductive amination stands out as the most logical and field-proven approach due to its high efficiency, operational simplicity, and tolerance of various functional groups.[4][5]

The retrosynthetic disconnection is outlined below:

This analysis suggests a two-step forward synthesis:

-

Michael Addition: Reaction of N-ethyl-N-methylamine with methacrolein to form the key intermediate aldehyde, 3-(N-ethyl-N-methylamino)-2-methylpropanal.

-

Reductive Amination: Condensation of the intermediate aldehyde with a protected form of ammonia (e.g., benzylamine, followed by debenzylation) or directly with ammonia under reductive conditions to yield the final product. The use of a protected amine is often preferred to minimize side reactions.

The overall synthetic workflow is visualized below.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Synthesis of 3-(N-ethyl-N-methylamino)-2-methylpropanal

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N-ethyl-N-methylamine (1.0 eq) and an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Reaction: Add methacrolein (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude aldehyde is often used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Synthesis of N-benzyl-N'-(ethyl)-N'-(methyl)-2-methylpropane-1,3-diamine

-

Rationale for Reagent Choice: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. Unlike stronger hydrides such as sodium borohydride, STAB is milder and selectively reduces the iminium ion formed in situ, without significantly reducing the starting aldehyde. This enhances selectivity and minimizes side products.[4]

-

Setup: In a reaction vessel, dissolve the crude 3-(N-ethyl-N-methylamino)-2-methylpropanal (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or DCM.

-

Imine Formation: Add benzylamine (1.0 eq) to the solution, followed by a catalytic amount of acetic acid to facilitate imine formation. Stir for 1 hour at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Monitoring: Stir the reaction for 12-24 hours. Monitor for the disappearance of the intermediate imine by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected diamine.

Deprotection to Yield the Final Product

-

Setup: Dissolve the purified protected diamine (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Catalysis: Add palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.

-

Reaction: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the starting material. This step is typically complete within 4-12 hours.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product may be an oil. Further purification, if needed, can be performed by Kugelrohr distillation under high vacuum.

Analytical Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. The following sections detail the expected data for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The expected proton (¹H) and carbon (¹³C) NMR data are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CH₂-CH₃ (ethyl) | ~1.05, triplet, 3H | ~12.0 |

| -CH₂ -CH₃ (ethyl) | ~2.45, quartet, 2H | ~49.0 |

| N-CH₃ (methyl) | ~2.20, singlet, 3H | ~42.0 |

| C2-CH₃ (methyl) | ~0.90, doublet, 3H | ~15.0 |

| CH (methine) | ~1.80, multiplet, 1H | ~35.0 |

| CH₂ -N(Et)(Me) | ~2.30, multiplet, 2H | ~60.0 |

| CH₂ -NH₂ | ~2.70, multiplet, 2H | ~45.0 |

| -NH₂ | ~1.50, broad singlet, 2H | N/A |

Note: The -NH₂ proton signal is broad and its chemical shift is concentration-dependent. It will disappear upon D₂O exchange, which is a key confirmatory test.[9]

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

|---|---|---|---|

| 3300-3400 | N-H Stretch | Primary Amine (-NH₂) | Two medium, sharp peaks |

| 2800-3000 | C-H Stretch | Aliphatic C-H | Strong, multiple peaks |

| ~1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium, sharp peak |

| 1050-1250 | C-N Stretch | Aliphatic Amines | Medium to strong peaks |

Note: The presence of two distinct peaks in the 3300-3400 cm⁻¹ region is characteristic of a primary amine, distinguishing it from a secondary amine which shows only one peak.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 130.

-

Key Fragmentation: The most significant fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). The most stable carbocation will result in the base peak.

-

Cleavage between C1 and C2 would yield a fragment at m/z = 86 [CH₂(CH₃)CHN(Et)(Me)]⁺.

-

Cleavage adjacent to the tertiary amine would yield a fragment at m/z = 72 [CH₂N(Et)(Me)]⁺, which is expected to be a very prominent peak.

-

The base peak is predicted to be at m/z = 44 or m/z = 58 resulting from further fragmentation.[11]

-

Potential Applications and Future Directions

The unique structural features of this compound make it a highly attractive scaffold for drug development.

-

CNS Agents: The presence of a tertiary amine is a common feature in centrally acting agents. This compound could serve as a starting point for novel antipsychotics, antidepressants, or anticholinergic drugs.[2]

-

Antimicrobial Agents: Diamine structures are known to possess antimicrobial properties. The compound could be functionalized to develop new antibiotics or antifungal agents.

-

Chelating Agents: The 1,3-diamine motif can act as a bidentate ligand for various metal ions, suggesting potential applications in the design of metal-chelating drugs or diagnostic imaging agents.

Future work should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers, as the biological activity of chiral molecules is often enantiomer-dependent. Furthermore, the primary amine provides a handle for combinatorial library synthesis to rapidly generate a diverse set of derivatives for high-throughput screening.

Safety and Handling

Aliphatic amines are typically corrosive, flammable, and can cause skin and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reagents used, such as methacrolein and sodium triacetoxyborohydride, also have specific hazards that must be reviewed in their respective Safety Data Sheets (SDS) before use.

References

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. The Journal of Organic Chemistry - ACS Publications. [Link]

-

A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Dalton Transactions. [Link]

-

Reductive amination. Wikipedia. [Link]

-

This compound. PubChem. [Link]

-

A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. PubMed. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]

-

Solvent-free synthesis of propargylamines: an overview. PMC - NIH. [Link]

-

(PDF) Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. ResearchGate. [Link]

-

How can propyl amine be synthesized by the Gabriel Synthesis? Write the mechanism of the reaction. Homework.Study.com. [Link]

- US20120004464A1 - Process for preparing tri-n-propylamine (tpa).

-

infrared spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

-

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. PubChem. [Link]

-

N-METHYLETHYLAMINE. Organic Syntheses Procedure. [Link]

-

Methylamine. NIST WebBook. [Link]

-

N-(3-amino-1-methylpropyl)-n-ethyl-n-methylamine. PubChemLite. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

- CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.

-

Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University News and Media Relations. [Link]

-

mass spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

3-Amino-2-methylheptane. NIST WebBook. [Link]

-

Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

-

Amino Acids in the Development of Prodrugs. PMC - PubMed Central. [Link]

-

N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. PubChem. [Link]

-

13C nmr spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

-

Ethanamine, N-ethyl-N-methyl-. NIST WebBook. [Link]

-

N-Ethyl-N-methylethanamine. MD Topology. [Link]

-

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. This compound | C7H18N2 | CID 25219171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Data of (3-Amino-2-methylpropyl)ethyl(methyl)amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound (3-Amino-2-methylpropyl)ethyl(methyl)amine. The information herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide emphasizes the rationale behind spectral interpretations, grounding its predictions in established principles and data from analogous chemical structures.

Molecular Structure and Spectroscopic Overview

(3-Amino-2-methylpropyl)ethyl(methyl)amine possesses a unique structure combining a primary amine and a tertiary amine within a flexible aliphatic backbone. This diamine, with the molecular formula C7H18N2 and a molecular weight of 130.23 g/mol , presents distinct features in its spectroscopic profiles.[1] Understanding these spectral signatures is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For (3-Amino-2-methylpropyl)ethyl(methyl)amine, both ¹H and ¹³C NMR will provide a wealth of structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit signals corresponding to the eight distinct proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | ~1.0 - 1.2 | Triplet | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group. |

| b | ~2.3 - 2.5 | Quartet | 2H | Methylene protons of the ethyl group, adjacent to a nitrogen and a methyl group. |

| c | ~2.1 - 2.3 | Singlet | 3H | Methyl protons attached to the tertiary nitrogen. |

| d | ~2.2 - 2.4 | Doublet of doublets | 2H | Methylene protons adjacent to the tertiary nitrogen, split by the methine proton. |

| e | ~1.6 - 1.8 | Multiplet | 1H | Methine proton, coupled to the adjacent methylene and methyl groups. |

| f | ~0.8 - 1.0 | Doublet | 3H | Methyl protons on the propyl backbone, split by the methine proton. |

| g | ~2.5 - 2.7 | Doublet | 2H | Methylene protons adjacent to the primary amine, split by the methine proton. |

| h | ~1.1 - 1.5 | Broad singlet | 2H | Protons of the primary amine. The broadness is due to quadrupole broadening and chemical exchange.[2] |

Causality in Proton Chemical Shifts: The protons alpha to the nitrogen atoms (b, c, d, g) are expected to be deshielded and appear at a higher chemical shift (downfield) due to the electron-withdrawing nature of nitrogen.[2] The protons of the primary amine (h) often present as a broad signal, and their chemical shift can be concentration and solvent-dependent.[2][3] The addition of D₂O would lead to the disappearance of this signal, confirming its assignment.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon (Label) | Chemical Shift (δ, ppm) | Rationale |

| 1 | ~12 - 15 | Methyl carbon of the ethyl group. |

| 2 | ~48 - 52 | Methylene carbon of the ethyl group, adjacent to nitrogen. |

| 3 | ~40 - 45 | Methyl carbon attached to the tertiary nitrogen. |

| 4 | ~60 - 65 | Methylene carbon adjacent to the tertiary nitrogen. |

| 5 | ~30 - 35 | Methine carbon on the propyl backbone. |

| 6 | ~15 - 20 | Methyl carbon on the propyl backbone. |

| 7 | ~45 - 50 | Methylene carbon adjacent to the primary amine. |

Insights from Carbon Chemical Shifts: Similar to ¹H NMR, carbons directly attached to nitrogen (2, 3, 4, 7) are deshielded and resonate at higher chemical shifts.[2] The chemical shifts of carbons in aliphatic amines typically range from 30 to 60 ppm for those alpha to the nitrogen.[2][4]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules would be as follows:

-

Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[5][6][7] The choice of solvent can influence the chemical shifts of labile protons, such as those of the primary amine.[3][8]

-

Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[9]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300-500 MHz for ¹H).

-

D₂O Exchange: To confirm the identity of the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum.[2]

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (3-Amino-2-methylpropyl)ethyl(methyl)amine will be characterized by absorptions corresponding to N-H, C-N, and C-H bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| Primary Amine (N-H) | 3300 - 3500 | Medium | Symmetric and asymmetric stretching (two bands expected).[10][11] |

| Primary Amine (N-H) | 1580 - 1650 | Medium | Bending (scissoring).[11] |

| C-H (Aliphatic) | 2850 - 2960 | Strong | Stretching. |

| C-N (Aliphatic) | 1020 - 1250 | Medium-Weak | Stretching.[11] |

| N-H (Primary Amine) | 665 - 910 | Broad, Strong | Wagging.[11] |

Rationale for IR Absorptions: The presence of a primary amine is indicated by the characteristic pair of N-H stretching bands in the 3300-3500 cm⁻¹ region.[10] Tertiary amines do not have N-H bonds and therefore do not show absorptions in this region.[10][12] The C-N stretching vibrations are typically weaker and can be found in the fingerprint region.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.[13]

-

Data Collection: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal with an appropriate solvent after the measurement.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[14][15]

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 130. As the molecule contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[1]

-

Key Fragmentation Pathways: The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1][16] This leads to the formation of a resonance-stabilized iminium cation.

-

α-Cleavage at the Tertiary Amine:

-

Loss of a propyl radical: [M - C₃H₇]⁺ = m/z 87

-

Loss of an ethyl radical: [M - C₂H₅]⁺ = m/z 101

-

Loss of a methyl radical: [M - CH₃]⁺ = m/z 115

-

-

α-Cleavage at the Primary Amine:

-

Cleavage of the C-C bond adjacent to the primary amine would lead to a fragment at m/z 30 ([CH₂NH₂]⁺).

-

-

The base peak in the mass spectrum of an amine is often the result of the most stable iminium cation formed through α-cleavage.[1]

Experimental Protocol for EI-Mass Spectrometry

-

Sample Introduction: The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic analysis of (3-Amino-2-methylpropyl)ethyl(methyl)amine provides a detailed fingerprint for its structural confirmation and characterization. The predicted NMR spectra offer a map of the proton and carbon framework, while IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns dominated by α-cleavage. This comprehensive spectroscopic data set, grounded in established principles and comparison with analogous structures, serves as a vital tool for researchers in the fields of chemistry and drug development.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

University of Potsdam. (n.d.). Chemical shifts. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

-

Gál, M., et al. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

NIST. (n.d.). Mass Spectrometry of Three Amines. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. [Link]

-

Crawford, M. S. (n.d.). Interpretation of mass spectra. [Link]

-

UCLA. (n.d.). IR: amines. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

-

ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of Cambridge. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

Agilent. (n.d.). ATR-FTIR Sample Measurements. [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

The Journal of Physical Chemistry A. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. 1,3-Diaminopropane(109-76-2) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-(Aminomethyl)-2-methyl-1,3-propanediamine | C5H15N3 | CID 4526530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N'-Diethyl-1,3-propanediamine(10061-68-4) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE(13531-52-7) 1H NMR [m.chemicalbook.com]

- 9. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 10. N-METHYL-1,3-PROPANEDIAMINE(6291-84-5) 13C NMR [m.chemicalbook.com]

- 11. Polymers | Special Issue : Functional Polymeric Materials: Synthesis, Characterization and Applications [mdpi.com]

- 12. 2-Methyl-1,3-propanediamine | 2400-78-4 | TCI AMERICA [tcichemicals.com]

- 13. 1,3-Propanediamine [webbook.nist.gov]

- 14. mzCloud – 1 3 Diaminopropane [mzcloud.org]

- 15. SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF 3'-METHYL-2',6'-DIPHENYL- 1,3-DIHYDROSPIRO(BENZO(D)IMIDAZOLE-2,4'-PIPERIDINE) | Semantic Scholar [semanticscholar.org]

- 16. scbt.com [scbt.com]

An In-Depth Technical Guide on N'-ethyl-N',2-dimethylpropane-1,3-diamine: Data Unavailability and Analysis of Related Compounds

To our valued researchers, scientists, and drug development professionals,

In the pursuit of scientific advancement, the availability of accurate and comprehensive data on chemical compounds is paramount. This guide was intended to provide an in-depth technical overview of the physical and chemical properties of N'-ethyl-N',2-dimethylpropane-1,3-diamine. However, after a thorough and extensive search of publicly available scientific databases and literature, it has been determined that there is no readily accessible information on this specific compound.

The lack of data prevents the creation of a scientifically rigorous and trustworthy guide as per our commitment to expertise and authoritativeness. The IUPAC name N'-ethyl-N',2-dimethylpropane-1,3-diamine suggests a specific substitution pattern on a propane-1,3-diamine backbone. While numerous variations of substituted propane-1,3-diamines exist and are well-documented, this particular combination of ethyl and methyl groups at the specified positions does not appear in common chemical registries or research publications.

In the spirit of providing valuable and actionable information, this document will instead present a comparative analysis of structurally related compounds for which data is available. This will offer insights into the potential properties and characteristics that N'-ethyl-N',2-dimethylpropane-1,3-diamine might exhibit, based on the established structure-activity relationships of similar molecules.

Analysis of Structurally Related Diamines

We will explore the known properties of the following compounds, which share key structural features with the target molecule:

-

N-Ethyl-1,3-propanediamine: Shares the ethyl group and the propane-1,3-diamine backbone.

-

N,N'-Dimethyl-1,3-propanediamine: Features methyl groups on both nitrogen atoms.

-

2,2-Dimethyl-1,3-propanediamine: Contains methyl groups on the propane backbone, which would influence steric hindrance.

-

N,N-Dimethyl-1,3-propanediamine: A common intermediate with one tertiary and one primary amine.

By examining these analogs, we can infer potential characteristics of the target compound, providing a foundational understanding for any future research.

Physicochemical Properties of Analogous Compounds

A summary of the key physical and chemical properties of these related diamines is presented below. This data, gathered from various chemical suppliers and databases, allows for a comparative analysis.

| Property | N-Ethyl-1,3-propanediamine | N,N'-Dimethyl-1,3-propanediamine | 2,2-Dimethyl-1,3-propanediamine | N,N-Dimethyl-1,3-propanediamine |

| CAS Number | 10563-23-2[1] | 111-33-1[2][3] | 7328-91-8[4] | 109-55-7[5] |

| Molecular Formula | C5H14N2[1] | C5H14N2[2][3] | C5H14N2[4] | C₅H₁₄N₂[5] |

| Molecular Weight | 102.18 g/mol [1] | 102.181 g·mol−1[2] | 102.18 g/mol [4] | 102.18 g/mol [5] |

| Boiling Point | Not available | 145 °C[2][3] | 152-154 °C | 133 °C[5] |

| Melting Point | Not available | -78.72°C[3] | 29-31 °C | -60 °C[5] |

| Density | Not available | 0.817 g/mL[2] | 0.851 g/mL at 25 °C | 0.817 g/mL at 25 °C[5] |

| Flash Point | Not available | 20 °C[2] | 52 °C | 20 °C[5] |

| Solubility | Not available | Fully miscible in water[3] | Not available | Miscible in water[5] |

Chemical Reactivity and Synthetic Considerations

The reactivity of these diamines is largely dictated by the nature of the amino groups.

-

Primary vs. Secondary vs. Tertiary Amines: N-Ethyl-1,3-propanediamine and N,N'-Dimethyl-1,3-propanediamine contain secondary amines, while 2,2-Dimethyl-1,3-propanediamine has two primary amines. N,N-Dimethyl-1,3-propanediamine possesses one primary and one tertiary amine. The target compound, N'-ethyl-N',2-dimethylpropane-1,3-diamine, would have one secondary and one primary amine. The presence of primary and secondary amines allows for reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine in N,N-Dimethyl-1,3-propanediamine is nucleophilic but not readily acylated.

General Synthetic Routes

The synthesis of substituted diamines often involves the reaction of a dihaloalkane with an appropriate amine. For instance, N,N-Dimethyl-1,3-propanediamine can be synthesized from 1,3-dibromopropane and methylamine.[6] A continuous process for the production of N,N-dimethyl-1,3-propanediamine involves the reaction of dimethylamine and acrylonitrile followed by hydrogenation.[7][8][9]

A potential, though unverified, synthetic pathway for the target compound could be envisioned as follows:

Caption: A hypothetical synthetic route for N'-ethyl-N',2-dimethylpropane-1,3-diamine.

Potential Applications and Biological Activity

The applications of substituted diamines are diverse, ranging from industrial processes to pharmaceuticals.

-

Industrial Uses: Many diamines serve as building blocks for polymers, such as polyamides and polyurethanes. They are also used as epoxy resin hardeners, catalysts, and corrosion inhibitors.[5][10] For example, N,N-Dimethyl-1,3-propanediamine is an intermediate in the production of surfactants and water treatment chemicals.[10][11]

-

Pharmaceutical and Research Applications: Diamines are common scaffolds in drug discovery due to their ability to interact with biological targets through hydrogen bonding and ionic interactions. They are found in various bioactive molecules. Related compounds have been investigated for applications in drug delivery and as catalysts in chemical synthesis.[12]

Safety and Toxicology

Substituted diamines often exhibit corrosive and irritant properties.

-

N-Ethyl-1,3-propanediamine: Is classified as a flammable liquid and is harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation.[1]

-

N,N'-Dimethyl-1,3-propanediamine: Is a highly flammable liquid that also causes severe skin burns and eye damage.[13]

-

2,2-Dimethyl-1,3-propanediamine: Is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[4]

-

N,N-Dimethyl-1,3-propanediamine: Is a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction.[14]

Given the consistent hazard profile of these related compounds, it is reasonable to presume that N'-ethyl-N',2-dimethylpropane-1,3-diamine would exhibit similar toxicological properties and would require careful handling in a laboratory setting.

Experimental Protocols for Characterization

Should a sample of N'-ethyl-N',2-dimethylpropane-1,3-diamine be synthesized, a standard workflow for its characterization would be employed.

Caption: A standard experimental workflow for the characterization of a newly synthesized diamine.

A detailed protocol for Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for structural elucidation, would be as follows:

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, often with proton decoupling, to obtain singlets for each unique carbon atom.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton signals to the molecular structure.

-

Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

-

Conclusion

While a comprehensive guide on N'-ethyl-N',2-dimethylpropane-1,3-diamine cannot be provided due to the absence of published data, this analysis of structurally similar compounds offers valuable insights into its likely physical, chemical, and toxicological properties. This comparative approach underscores the importance of empirical data in chemical science and provides a predictive framework for researchers who may be interested in the synthesis and characterization of this novel compound. Any future work on this molecule should prioritize a thorough characterization using the standard analytical techniques outlined above.

References

-

PubChem. N-Ethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-diethyl-N',N'-dimethylpropan-1,3-diamine. National Center for Biotechnology Information. [Link]

-

ChemBK. N,N-Dimethyl-1,3-propanediamine. [Link]

-

NIST. 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. [Link]

-

PubChem. 2,2-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

Australian Government Department of Health. 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. [Link]

-

Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]

-

MDPI. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. [Link]

-

NIST. 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. NIST Chemistry WebBook. [Link]

-

PubChem. N-(2-aminoethyl)-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

LookChem. N,N'-Dimethyl-1,3-propanediamine. [Link]

- Google Patents. US4078003A - Method for the preparation of 1,3-diamino-2,2-dimethyl propane.

- Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

ResearchGate. Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. [Link]

-

Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

Sources

- 1. N-Ethyl-1,3-propanediamine | C5H14N2 | CID 82727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 3. N,N'-Dimethyl-1,3-propanediamine|lookchem [lookchem.com]

- 4. 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chembk.com [chembk.com]

- 7. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 10. nbinno.com [nbinno.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

CAS 1060817-17-5 structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of N'-ethyl-N',2-dimethylpropane-1,3-diamine (CAS 1060817-17-5)

Abstract

N'-ethyl-N',2-dimethylpropane-1,3-diamine (CAS 1060817-17-5) is a flexible aliphatic diamine whose utility in chemical synthesis and potential biological interactions are fundamentally governed by its three-dimensional structure and conformational preferences. This guide presents a comprehensive, multi-faceted strategy for the detailed structural and conformational analysis of this molecule. As a Senior Application Scientist, the narrative emphasizes the rationale behind the integration of computational modeling with experimental spectroscopic techniques. We detail a robust workflow beginning with in silico conformational searches and quantum mechanical calculations to map the potential energy landscape. This theoretical framework is then validated and refined through rigorous experimental analysis, primarily using advanced Nuclear Magnetic Resonance (NMR) spectroscopy and, where feasible, X-ray crystallography. The objective is to provide researchers and drug development professionals with a self-validating protocol to elucidate the predominant solution-state and solid-state conformations, understand the energetic barriers between them, and ultimately correlate these structural features with the molecule's physicochemical properties and functional potential.

Introduction: The Structural Significance of CAS 1060817-17-5

N'-ethyl-N',2-dimethylpropane-1,3-diamine is an acyclic, chiral diamine with the molecular formula C₇H₁₈N₂[1]. Its structure features a propane backbone with a primary amine at one terminus and a tertiary amine at the other, along with a methyl group at the C2 position that introduces a stereocenter.

Key Molecular Identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1060817-17-5 | PubChem[1] |

| IUPAC Name | N'-ethyl-N',2-dimethylpropane-1,3-diamine | PubChem[1] |

| Molecular Formula | C₇H₁₈N₂ | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| SMILES | CCN(C)CC(C)CN | PubChem[1] |

The molecule's flexibility, stemming from several rotatable single bonds, means it does not exist as a single static structure but as an ensemble of interconverting conformers. The relative populations of these conformers are critical, as they dictate the molecule's overall properties, including its ability to act as a bidentate ligand, engage in intermolecular hydrogen bonding, and fit into the binding pocket of a biological target. Understanding this conformational landscape is therefore paramount for predicting its behavior and designing applications.

The Integrated Approach: Combining Computation and Experiment

A thorough conformational analysis of a flexible molecule cannot rely on a single technique. Computational methods provide a powerful, panoramic view of the potential energy surface, but require experimental validation. Conversely, experimental data often represent an average of multiple conformers, which can be difficult to deconvolute without a theoretical framework. Our strategy, therefore, is to create a feedback loop between in silico modeling and laboratory experiments.

Caption: Integrated workflow for conformational analysis.

Methodologies: A Step-by-Step Guide

Part I: Computational Modeling Protocol

The goal of the computational phase is to identify all energetically accessible conformations and rank them by stability.

Step 1: Initial Conformational Search

-

Rationale: The high number of rotatable bonds necessitates an efficient method to explore the vast conformational space. Molecular mechanics (MM) is computationally inexpensive and ideal for this initial screen.

-

Protocol:

-

Generate an initial 3D structure of N'-ethyl-N',2-dimethylpropane-1,3-diamine.

-

Perform a systematic or stochastic conformational search using a robust force field such as MMFF94 or OPLS3e.

-

Set an energy window (e.g., 10-15 kcal/mol) to save unique conformers, ensuring no potential low-energy states are missed.

-

Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify distinct geometries.

-

Step 2: Quantum Mechanical Refinement

-

Rationale: MM force fields are parameterized and may not accurately capture subtle electronic effects like intramolecular hydrogen bonding. Density Functional Theory (DFT) provides a much more accurate description of geometry and energy.

-

Protocol:

-

Take the unique conformers from the MM search within a narrower energy window (e.g., 5-7 kcal/mol above the global minimum).

-

Perform a full geometry optimization and frequency calculation using DFT. A common and reliable level of theory is B3LYP with a Pople-style basis set like 6-31+G(d,p). The inclusion of a dispersion correction (e.g., D3) is crucial for non-covalently interacting systems.

-

Confirm that each optimized structure is a true minimum by ensuring the absence of imaginary frequencies.

-

Step 3: Analysis and Prediction

-

Rationale: The refined energies allow for the prediction of the relative abundance of each conformer at a given temperature.

-

Protocol:

-

Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K).

-

Analyze the key geometric parameters of the most populated conformers:

-

Dihedral angles along the C-C-C backbone.

-

The N-to-N internuclear distance.

-

The presence and geometry of any intramolecular N-H···N hydrogen bonds.

-

-

Predict NMR parameters (chemical shifts, coupling constants) for the most stable conformers to facilitate comparison with experimental data.

-

Part II: Experimental Verification Protocol

Experimental data provides the ground truth against which computational models are validated.

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful technique for determining the structure and conformation of molecules in solution. Specific experiments provide direct evidence of through-space proximity and bond connectivity, which define conformation[2][3].

-

Protocol:

-

Structural Confirmation: Acquire standard 1D ¹H and ¹³C spectra, along with 2D COSY and HSQC spectra, to unambiguously assign all proton and carbon signals.

-

Conformational Proximity: Acquire a 2D NOESY or ROESY spectrum. The presence of cross-peaks between protons that are distant in the covalent structure but close in space (e.g., between the ethyl group protons and the backbone protons) provides definitive proof of specific folded conformations. The volume of these cross-peaks is proportional to the inverse sixth power of the distance, providing powerful structural restraints.

-

Dihedral Angle Estimation: Measure the ³J(H,H) coupling constants from a high-resolution 1D ¹H spectrum. These values can be related to the corresponding H-C-C-H dihedral angles via the Karplus equation, offering insight into the geometry of the propane backbone.

-

Step 2: X-ray Crystallography

-

Rationale: Provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state. While not representative of the solution-state ensemble, it serves as a crucial benchmark for evaluating the accuracy of computational methods.

-

Protocol:

-

Salt Formation: As a low-molecular-weight amine, the parent compound is likely a liquid. To induce crystallization, it should be converted to a solid salt, such as the dihydrochloride or hydrobromide salt, by reacting it with the corresponding acid.

-

Crystal Growth: Screen a wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain single crystals of suitable quality for diffraction.

-

Data Collection and Structure Solution: Perform single-crystal X-ray diffraction to determine the unit cell parameters and solve the molecular structure.

-

Synthesizing the Data: Building a Coherent Model

The final step is to integrate the computational predictions with the experimental observations.

Hypothetical Data Summary: The table below illustrates the type of data that would be generated to compare the lowest energy computed conformers.

| Conformer | Relative Free Energy (kcal/mol) | Population (%) | Key Dihedral (C1-C2-C3-N) | N-to-N Distance (Å) | Intramolecular H-Bond |

| Conf-1 | 0.00 | 65% | 175° (anti) | 4.8 | No |

| Conf-2 | 0.85 | 25% | -65° (gauche) | 3.2 | Yes (weak) |

| Conf-3 | 2.10 | 10% | 68° (gauche) | 4.5 | No |

Interpretation:

-

Correlation: The distances derived from NOESY cross-peak intensities would be compared against the inter-proton distances in Conf-1, Conf-2, and Conf-3. If the experimental data shows strong NOEs consistent with a short N-to-N distance, it would support the presence of the folded, hydrogen-bonded Conf-2 in solution.

-

Refinement: If discrepancies exist, the computational model may need refinement (e.g., using a different functional or basis set, or including an explicit solvent model). The experimental data guides the refinement process, leading to a final, validated conformational model that accurately reflects the molecule's behavior.

Caption: Data synthesis and model validation workflow.

Conclusion

The structural and conformational analysis of a flexible molecule like N'-ethyl-N',2-dimethylpropane-1,3-diamine is a non-trivial challenge that demands a synergistic application of modern computational and experimental techniques. By using computational chemistry to map the landscape of possibilities and employing advanced NMR spectroscopy and X-ray crystallography to provide empirical validation, one can construct a highly reliable model of the molecule's conformational preferences. This detailed structural understanding is the bedrock upon which its applications in materials science, coordination chemistry, and drug development can be confidently built.

References

-

AA Blocks. (2019). Selective CH or NH Imidoylative Annulation of 2-(2- Isocyanophenyl)-1H-indoles Leading to Diverse Indole-fused Scaffolds. Available at: [Link]

-

Chemchart. Chemical Safety, Models, Suppliers, Regulation, and Patents. Available at: [Link]

-

PubChem. (n.d.). N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine. National Center for Biotechnology Information. Available at: [Link]

-

Hacksell, U., et al. (1986). Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative. Journal of Medicinal Chemistry, 29(6), 917-924. Available at: [Link]

-

Geney, R., et al. (2000). Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain. Journal of Organic Chemistry, 65(17), 5221-5233. Available at: [Link]

-

Cruz, R. P., et al. (2006). A mutational analysis of the 8-17 deoxyribozyme core. Journal of Molecular Biology, 356(1), 1-13. Available at: [Link]

-

Davies, G. J., Planas, A., & Rovira, C. (2012). Conformational analyses of the reaction coordinate of glycosidases. Accounts of Chemical Research, 45(2), 308-316. Available at: [Link]

-

Geisslinger, F., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. MedChemComm, 14(7), 1335-1355. Available at: [Link]

-

Miles, R. D., & Shanklin, T. R. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 6(1), 26-32. Available at: [Link]

-

Chemchart. Norspermidine (56-18-8). Available at: [Link]

Sources

- 1. This compound | C7H18N2 | CID 25219171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chiral 1,3-Diamines: Pathways, Protocols, and Perspectives

Introduction: The Enduring Significance of Chiral 1,3-Diamines in Drug Discovery and Catalysis

Chiral 1,3-diamines are privileged structural motifs that form the backbone of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Their stereochemically defined 1,3-relationship between two amino groups allows for precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. In drug development, this motif is integral to the efficacy of various therapeutic agents. Beyond their biological importance, chiral 1,3-diamines serve as powerful ligands and organocatalysts in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[3][4] This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, with a focus on the underlying principles, detailed experimental workflows, and a comparative analysis of the available methodologies.

Part 1: Diastereoselective Strategies: Leveraging Pre-existing Chirality

Diastereoselective methods for synthesizing chiral 1,3-diamines rely on a pre-existing chiral center within the substrate or a chiral auxiliary to control the formation of new stereocenters. These approaches are often robust and predictable, offering high levels of stereochemical control.

The Power of Chiral Auxiliaries: The Ellman tert-Butanesulfinamide Method

One of the most reliable and widely adopted strategies for the asymmetric synthesis of amines involves the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary.[5] This chiral amine equivalent can be condensed with ketones or aldehydes to form N-tert-butanesulfinyl imines. The sulfinyl group then directs the stereoselective addition of a nucleophile to the imine C=N bond.

Causality Behind Experimental Choices: The choice of the tert-butanesulfinyl group is deliberate. Its steric bulk effectively shields one face of the imine, forcing the incoming nucleophile to attack from the less hindered side. Furthermore, the sulfinyl group can coordinate with the reagent, leading to a more ordered transition state and enhanced diastereoselectivity. The final step involves the facile acidic cleavage of the N-S bond, liberating the chiral amine.

A key application of this methodology is the diastereoselective reduction of N-tert-butanesulfinylketimines to afford chiral amines.[6]

Detailed Experimental Protocol: Diastereoselective Reduction of Atropisomeric N-tert-Butanesulfinylketimines [6]

This protocol describes the synthesis of chiral o-aminobenzylamines via the diastereoselective reduction of the corresponding N-tert-butanesulfinylketimines.

Step 1: Synthesis of N-tert-Butanesulfinylketimine

-

To a solution of the ketone (1.0 equiv) in THF, add (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)4 (1.5 equiv).

-

Heat the mixture to 75 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.

-

Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-tert-butanesulfinylketimine.

Step 2: Diastereoselective Reduction

-

Dissolve the purified N-tert-butanesulfinylketimine (1.0 equiv) in THF and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add a solution of BH3·THF (1.5 equiv) or DIBAL-H (1.5 equiv) dropwise.

-

Stir the reaction at -78 °C for 3-6 hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous saturated solution of NH4Cl.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, dry over Na2SO4, filter, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.

Step 3: Deprotection of the Sulfinyl Group

-

Dissolve the N-tert-butanesulfinyl amine in methanol.

-

Add a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the chiral 1,3-diamine.

Data Summary: Diastereoselective Reduction of N-tert-Butanesulfinylketimines

| Entry | Ketone Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | 2-aminoacetophenone derivative | BH₃·THF | >95:5 | 85 | [6] |

| 2 | 2-aminoacetophenone derivative | DIBAL-H | >95:5 | 78 | [6] |

Stereocontrolled Ring-Opening of Aziridines

Chiral aziridines are versatile building blocks for the synthesis of chiral diamines. The ring-opening of activated aziridines with nitrogen nucleophiles can proceed with high stereospecificity, typically through an SN2 mechanism, leading to inversion of configuration at the site of attack.

Experimental Workflow: Aziridine Ring-Opening

The stereoselective synthesis of 1,3-diamines can be achieved through the benzylic ring-opening of aziridines using 2-azaallyl anion nucleophiles. This reaction proceeds with high efficiency, diastereoselectivity, and enantiospecificity.[7]

Caption: Workflow for aziridine ring-opening.

Part 2: Enantioselective Catalysis: The Modern Approach

Catalytic enantioselective methods offer a more atom-economical and elegant approach to chiral 1,3-diamines, where a small amount of a chiral catalyst generates a large quantity of the desired enantiomerically enriched product.

Transition Metal Catalysis: A Powerful Toolkit

Chiral transition metal complexes are at the forefront of asymmetric catalysis, with rhodium, palladium, and ruthenium being particularly effective for the synthesis of chiral amines.

2.1.1. Rhodium-Catalyzed Asymmetric Reactions

Rhodium catalysts, often in combination with chiral phosphine or diamine ligands, are highly effective for asymmetric hydrogenations and C-C bond-forming reactions. For instance, the rhodium-catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic N-sulfonyl imines provides a direct route to highly enantioenriched cyclic sulfamides, which are precursors to chiral 1,3-diamines.[8]

Core Concepts and Ligand Effects: The choice of ligand is paramount in rhodium-catalyzed asymmetric reactions. Chiral ligands, such as those from the sulfur-olefin family, coordinate to the rhodium center, creating a chiral environment that dictates the facial selectivity of the substrate's approach and the subsequent bond formation.[8]

Caption: Rhodium-catalyzed asymmetric arylation.

Protocol: Rhodium-Catalyzed Asymmetric Arylation of a Cyclic N-Sulfonyl Imine [8]

-

In a glovebox, add the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chiral sulfur-olefin ligand to a reaction vial.

-

Add a solvent such as 1,4-dioxane and stir for 30 minutes.

-

Add the cyclic N-sulfonyl imine, the arylboronic acid, and a base (e.g., Cs₂CO₃).

-

Seal the vial and stir at the desired temperature (e.g., 80 °C) for 24 hours.

-

Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the enantioenriched sulfamide.

-

The sulfamide can then be reduced (e.g., with LiAlH₄) to afford the chiral 1,3-diamine.

Comparative Data: Rh-Catalyzed Asymmetric Arylation

| Entry | Arylboronic Acid | Ligand | ee (%) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Sulfur-Olefin Ligand | 99 | 95 | [8] |

| 2 | 4-Methoxyphenylboronic acid | Sulfur-Olefin Ligand | 98 | 92 | [8] |

2.1.2. Palladium-Catalyzed Allylic Amination

Palladium catalysis is a cornerstone of modern organic synthesis. Asymmetric allylic amination, in particular, has been developed as a powerful method for the synthesis of chiral amines.[9] This reaction involves the palladium-catalyzed substitution of an allylic leaving group with a nitrogen nucleophile, with stereocontrol achieved through the use of a chiral ligand.

2.1.3. Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium catalysts, especially those bearing chiral diamine ligands, are highly efficient for the asymmetric hydrogenation of ketones and imines.[10][11] The transfer hydrogenation of 1,3-diketones using a chiral Ru(II) catalyst, for example, can produce chiral 1,3-diols with high enantioselectivity, which can then be converted to the corresponding 1,3-diamines.[12]

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has witnessed explosive growth and offers a complementary approach to metal catalysis, often with the advantages of being less sensitive to air and moisture.

2.2.1. Proline-Catalyzed Asymmetric Reactions

L-proline is a remarkably versatile and inexpensive organocatalyst. It can catalyze a wide range of asymmetric reactions, including the synthesis of chiral 1,3-diamines through sequential α-amination and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes.[13]

Causality of Stereocontrol: Proline reacts with the aldehyde to form an enamine intermediate. The stereochemistry of the subsequent α-amination is controlled by the chiral environment created by the proline catalyst, which directs the electrophilic aminating agent to one face of the enamine.

Step-by-Step Experimental Guide: Proline-Catalyzed Synthesis of a γ-Amino-α,β-Unsaturated Ester [13]

-

Dissolve the aldehyde (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂).

-

Add L-proline (0.2 equiv).

-

Add the aminating agent, such as dibenzyl azodicarboxylate (DBAD) (1.1 equiv), and stir at room temperature.

-

After the amination is complete (monitored by TLC), add triethyl phosphonoacetate (1.2 equiv) and a base (e.g., DBU) for the HWE olefination.

-

Stir until the reaction is complete.

-

Quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography to obtain the enantioenriched γ-amino-α,β-unsaturated ester. This can be further elaborated to the 1,3-diamine.

2.2.2. Chiral 1,3-Diamine-Derived Catalysts

Interestingly, chiral 1,3-diamines themselves can be employed as organocatalysts. Catalysts with both primary and tertiary amine groups in a 1,3-relationship have been designed and synthesized.[14][15] These catalysts have proven to be highly effective in asymmetric Mannich reactions of ketones, affording the products with high enantioselectivities.[15][16][17] The primary amine forms an enamine with the ketone, while the tertiary amine, after protonation, can activate the electrophile and control the stereochemistry.[15]

Biocatalysis: The Green Chemistry Approach

Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity and under mild conditions. Transaminases (TAs) are particularly useful for the synthesis of chiral amines from prochiral ketones.[18]

Advantages and Limitations: The primary advantage of biocatalysis is the exquisite stereocontrol, often leading to enantiomeric excesses of >99%. The reactions are also performed in aqueous media at or near room temperature, aligning with the principles of green chemistry. However, the substrate scope can sometimes be limited, and enzyme stability and cost can be challenges.

General Experimental Setup for a Transaminase Reaction

-

Prepare a buffer solution (e.g., potassium phosphate buffer).

-

Add the ketone substrate, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

-

Initiate the reaction by adding the transaminase enzyme (as a lyophilizate or whole-cell preparation).

-

Gently agitate the mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, stop the reaction (e.g., by changing the pH or adding an organic solvent).

-

Extract the product and purify as needed.

Part 3: Comparative Analysis and Future Outlook

3.1. Comparison of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Chiral Auxiliary | High diastereoselectivity, reliable, well-established. | Not atom-economical, requires stoichiometric chiral auxiliary, additional protection/deprotection steps. |

| Transition Metal Catalysis | High enantioselectivity, broad substrate scope, atom-economical. | Cost of precious metals and ligands, potential for metal contamination in the final product. |

| Organocatalysis | Metal-free, generally less sensitive to air/moisture, readily available catalysts. | Catalyst loadings can be higher than with metals, sometimes limited substrate scope. |

| Biocatalysis | Excellent enantioselectivity, environmentally friendly (green), mild reaction conditions. | Substrate scope can be narrow, enzyme stability and cost can be issues. |

3.2. Emerging Trends and Future Directions

The synthesis of chiral 1,3-diamines continues to evolve. Current research focuses on the development of more sustainable and efficient methods. Relay catalysis, which combines multiple catalytic processes in a single pot, is a promising strategy for increasing synthetic efficiency.[19] Furthermore, the application of photoredox catalysis and electrochemistry to the synthesis of chiral amines is a rapidly growing area. The discovery and engineering of novel enzymes with broader substrate scopes and enhanced stability will further expand the utility of biocatalysis in this field. As our understanding of reaction mechanisms deepens, the rational design of new catalysts with improved activity and selectivity will undoubtedly lead to even more powerful methods for the synthesis of these fundamentally important molecules.

References

-

Martjuga, M., Belyakov, S., Liepinsh, E., & Suna, E. (2011). Asymmetric Synthesis of 1,3-Diamines. II: Diastereoselective Reduction of Atropisomeric N-tert-Butanesulfinylketimines. The Journal of Organic Chemistry, 76(8), 2637–2647. [Link]

-

Reddy, L. R., & Kumar, P. (2011). Proline-Catalyzed Asymmetric Synthesis of syn- and anti-1,3-Diamines. Organic Letters, 13(13), 3372–3375. [Link]

-

Lu, J.-B., Liang, S.-Y., Gui, W.-T., Chen, Z.-C., Du, W., & Chen, Y.-C. (2023). Asymmetric Assemblies of 1,3-Dienes, Sulfuric Diamide, and Aldehydes to Access 1,3-Diamines through Relay Amine/Palladium Catalysis. Organic Letters, 25(4), 576–580. [Link]

-

Olson, D. E., Su, J. Y., Roberts, D. A., & Du Bois, J. (2011). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 13(24), 6596–6599. [Link]

-

Tanaka, F., & Barbas, C. F. (2007). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 72(19), 7309–7315. [Link]

-

Wu, C.-Y., & Xu, M.-H. (2019). Construction of Chiral 1,3-Diamines through Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Imines. Organic Letters, 21(13), 5035–5039. [Link]

-

Shubin, K., & Suna, E. (2011). Asymmetric Synthesis of 1,3-Diamines. Aleph, (10), 10-11. [Link]

-

Tanaka, F., & Barbas, C. F. (2013). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 78(14), 7309-7315. [Link]

-

Tanaka, F., & Barbas, C. F. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 88(15), 10633-10642. [Link]

-

Zhang, X., & Wan, J.-P. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. Angewandte Chemie International Edition, 63(14), e202319662. [Link]

-

Li, K., Weber, A. E., Tseng, L., & Malcolmson, S. J. (2021). Diastereoselective and Enantiospecific Synthesis of 1,3-Diamines via 2-Azaallyl Anion Benzylic Ring-Opening of Aziridines. Organic Letters, 23(11), 4239–4243. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-diamine synthesis by amination. Retrieved from [Link]

-

Han, M., & Liu, Y. (2019). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 17(20), 4975-4987. [Link]

-

Various Authors. (2021). Synthetic methods for 1,3-diamines. Request PDF. [Link]

-

Zhang, X., & Wan, J.-P. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. PubMed. [Link]

-

Zhang, X., & Wan, J.-P. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. R Discovery. [Link]

-

Du Bois, J. (2010). Synthesis of 1,3-diamines through rhodium-catalyzed C-H insertion. Semantic Scholar. [Link]

-

Glass, M. A., & Johnson, J. S. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5249–5258. [Link]

-

Wang, W., et al. (2012). Stereocontrolled Synthesis of Vicinal Diamines by Organocatalytic Asymmetric Mannich Reaction of N-Protected Aminoacetaldehydes. Journal of the American Chemical Society, 134(12), 5521–5524. [Link]

-

Sci-Hub. (2013). ChemInform Abstract: Synthesis of New Mono-N-tosylated Diamine Ligands Based on (R)-(+)-Limonene and Their Application in Asymmetric Transfer Hydrogenation of Ketones and Imines. ChemInform. [Link]

-

O'Brien, P., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

-

Tanaka, F. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. ACS Publications. [Link]

-

Ghavre, M., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 29(23), 5432. [Link]

-

ResearchGate. (2025). Ruthenium-catalyzed asymmetric reduction of 1,3-diketones using transfer hydrogenation. Request PDF. [Link]

-

Wang, J., et al. (2018). Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers, 5(11), 1774-1778. [Link]

-

Kashiwagi, T., et al. (2014). Diastereoselective synthesis of 1,3-diamines by a domino reaction of imines, enamines, and trichlorosilane. Tetrahedron Letters, 55(13), 2134-2136. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Synthesis with Chiral Diamines. InnoPharmChem. [Link]

-

Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 6034-6101. [Link]

-

Green, A. P., & Turner, N. J. (2016). Biocatalytic conversion of ketones to chiral amines using diamine 1 as... ResearchGate. [Link]

-